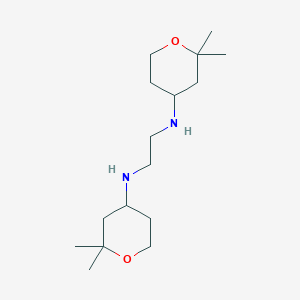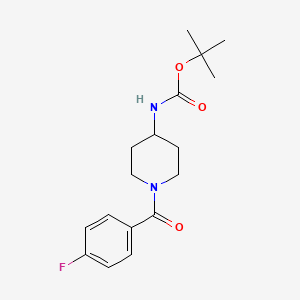
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazin ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the pyrazin and methoxybenzyl groups. Common synthetic routes include:
Furan Synthesis: Furan can be synthesized through the dehydration of pentose sugars or by the decarboxylation of furfural.
Pyrazin Ring Formation: The pyrazin ring can be constructed through the cyclization of hydrazine derivatives with appropriate diketones or β-diketones.
Methoxybenzyl Group Addition: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using methoxybenzyl chloride and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The pyrazin ring can be reduced to form pyrazine derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid and its derivatives.
Reduction Products: Pyrazine derivatives such as pyrazinylmethanol.
Substitution Products: Various substituted methoxybenzyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Furanpropanol: A compound with a similar furan ring structure.
3-(Furan-2-yl)propan-1-ol: Another furan derivative with a different functional group.
Bisimines-1,3-bis [(E)-furan-2-yl)methylene]urea: A compound with a similar urea group and furan ring.
Uniqueness: 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to its combination of furan, pyrazin, and methoxybenzyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with biological targets.
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-6-4-13(5-7-14)11-21-18(23)22-12-15-17(20-9-8-19-15)16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRGSJLOKCFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

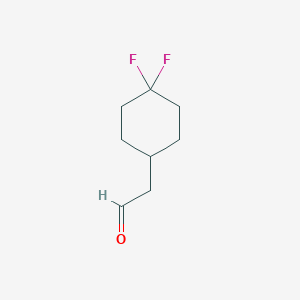
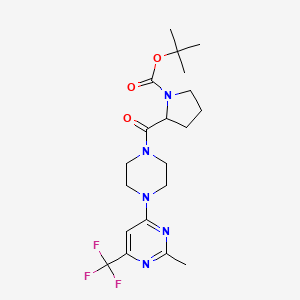
![2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2920150.png)
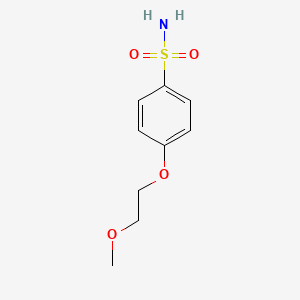
![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)
![N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2920155.png)
![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)
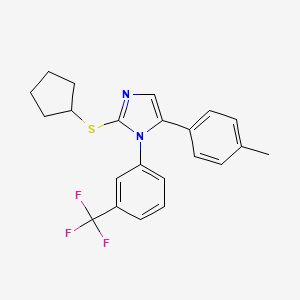
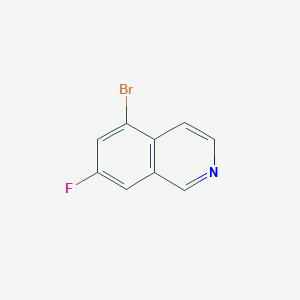
![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)
